REACTION_SMILES
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[NH2:1][c:2]1[c:3]([C:4]#[N:5])[cH:6][cH:7][c:8]([O:12][CH2:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[c:9]1[O:10][CH3:11].[NH2:21][CH2:22][CH2:23][NH2:24].[S:20]>>[NH2:1][c:2]1[c:3]([C:4]2=[N:5][CH2:23][CH2:22][NH:21]2)[cH:6][cH:7][c:8]([O:12][CH2:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[c:9]1[O:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(OCc2ccccc2)ccc(C#N)c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S
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Name
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Type
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product
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Smiles
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COc1c(OCc2ccccc2)ccc(C2=NCCN2)c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |